1-[4-(Phenylsulfinyl)phenyl]-1-ethanone, also known by its CAS number 65085-80-5, is an organic compound characterized by the presence of a phenylsulfinyl group attached to a phenyl ring and an ethanone moiety. Its molecular formula is , and it has a molecular weight of 244.31 g/mol. The compound features a sulfinyl functional group, which is known for its unique chemical reactivity compared to related sulfur compounds like thioethers and sulfonyls. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its potential biological activity and ability to form stable complexes with biomolecules.
These reactions illustrate the compound's versatility as a building block in organic synthesis.
Research indicates that 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone exhibits biological activity, particularly as an enzyme inhibitor. Its ability to form reversible covalent bonds with active site residues allows it to modulate enzyme activity, making it useful in studies of enzyme kinetics and protein interactions. This compound is being investigated for its potential therapeutic applications, particularly in drug design targeting specific enzymes and receptors.
The synthesis of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone typically involves the oxidation of 1-[4-(Phenylthio)phenyl]-1-ethanone. The general procedure includes:
This method yields high purity with efficient reaction conditions.
The applications of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone are diverse:
Interaction studies involving 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone focus on its biochemical interactions with enzymes and proteins. The phenylsulfinyl group enables the compound to form stable complexes with various biological molecules, potentially influencing metabolic pathways and cellular functions. This property makes it a valuable tool for studying enzyme inhibition mechanisms and protein function modulation.
Several compounds share structural similarities with 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone, each exhibiting unique properties:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-[4-(Phenylthio)phenyl]-1-ethanone | 66287 | Contains a thioether group instead of a sulfinyl group |
| 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone | 265878 | Features a sulfonyl group, showing different reactivity |
| 2-Bromo-1-[4-(Phenylsulfonyl)phenyl]ethanone | 4779-37-7 | Contains a bromine atom, enhancing electrophilicity |
| 4'-(Methylsulfonyl)acetophenone | 10297-73-1 | Lacks the bromo substituent but retains sulfonamide traits |
The uniqueness of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone lies in its balanced reactivity offered by the sulfinyl group, distinguishing it from its thioether and sulfonamide analogs. This balance enhances its utility as an intermediate in organic synthesis while providing opportunities for biological exploration.
The sulfinyl group in 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone is typically introduced via oxidation of a sulfide precursor. Classical oxidants such as hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) remain widely employed due to their efficiency in sulfur oxidation. For instance, hydrogen peroxide in acetic acid selectively oxidizes thioethers to sulfoxides under mild conditions, though over-oxidation to sulfones must be carefully controlled through stoichiometric adjustments.
Recent advancements highlight the utility of photochemical oxidation. Visible light sensitizers, such as ruthenium or iridium complexes, enable aerobic oxidation of thioethers with exceptional selectivity for sulfoxides at catalyst loadings as low as 0.1 mol%. This method leverages singlet oxygen (¹O₂) and superoxide radical anions (O₂⁻) to mediate the oxidation, avoiding stoichiometric oxidants and reducing waste. Mechanistic studies suggest a dual pathway: energy transfer from the excited catalyst to molecular oxygen generates ¹O₂, which directly oxidizes the sulfide, while electron transfer produces O₂⁻, further participating in the reaction.
Ammonium persulfate ((NH₄)₂S₂O₈) has also emerged as a potent oxidant under aqueous conditions, particularly for functionalized substrates. In one protocol, two equivalents of (NH₄)₂S₂O₈ selectively convert sulfides to sulfoxides within one hour at room temperature, achieving diastereomeric ratios exceeding 9:1. This approach is notable for its compatibility with water as a solvent, aligning with green chemistry principles.
Base-catalyzed sulfonylation offers an alternative route to sulfoxide formation, particularly when direct oxidation is hindered by competing side reactions. In this approach, a sulfenate anion (RSO⁻) is generated via deprotonation of a thiol precursor using strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The sulfenate anion subsequently undergoes nucleophilic attack on an electrophilic carbon, such as the para position of 4-bromoacetophenone, to install the sulfinyl group.
A seminal example involves the reaction of phenylsulfenate with 4-bromoacetophenone in dimethylformamide (DMF) at 60°C, yielding 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone with >80% efficiency. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), enhances reaction rates by facilitating anion solubilization in polar aprotic solvents. Notably, enantioselective variants employ chiral auxiliaries or organocatalysts to induce asymmetry at the sulfur center, though such methods remain under development for this specific substrate.
Solvent-free methodologies minimize environmental impact and simplify purification. Mechanochemical grinding, using a ball mill, has been successfully applied to sulfoxide synthesis. For example, mixing 4-mercaptoacetophenone with diphenyl disulfide and a catalytic amount of iodine (I₂) under solvent-free conditions produces the corresponding sulfide, which is subsequently oxidized in situ using oxone (2KHSO₅·KHSO₄·K₂SO₄). This one-pot approach avoids volatile organic solvents and achieves yields comparable to traditional methods.
Thermal methods also show promise. Heating 4-thioacetophenone with phenylboronic acid in the presence of a copper(II) catalyst at 120°C induces a Suzuki-type coupling, directly forming the sulfoxide via a radical-mediated pathway. This method obviates the need for discrete oxidation steps, though precise temperature control is critical to prevent desulfurization.
Catalytic systems enhance both efficiency and selectivity in sulfoxide synthesis. Transition metal catalysts, particularly ruthenium and iridium complexes, dominate photochemical oxidations due to their strong visible light absorption and long-lived excited states. For instance, [Ru(bpy)₃]²⁺ (bpy = 2,2′-bipyridine) catalyzes the aerobic oxidation of 4-(phenylthio)acetophenone to 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone with >90% yield and negligible over-oxidation.
Lewis acid catalysts, such as zinc chloride (ZnCl₂), facilitate electrophilic activation of sulfoxides during their formation. In one protocol, ZnCl₂ coordinates to the sulfoxide oxygen, polarizing the sulfur center and accelerating nucleophilic attack at the β-position. This strategy is particularly effective in Friedel-Crafts alkylation reactions, where the sulfoxide acts as an electrophile.
Organocatalytic approaches using halogenated pentanidium salts enable enantioselective sulfoxide synthesis. These phase-transfer catalysts promote the alkylation of sulfenate anions with high enantiomeric excess (ee), though applications to 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone remain exploratory.
The sulfinyl group (-S(O)R) in 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone acts as a strong electron-withdrawing substituent, activating the aromatic ring toward nucleophilic aromatic substitution (SNAr). This activation arises from the sulfinyl group’s ability to withdraw electron density through both inductive and resonance effects, polarizing the aromatic system and stabilizing the negatively charged transition state [2].
The meta-directing nature of the sulfinyl group directs nucleophiles to positions ortho and para to itself. For example, in reactions with hydroxide or amine nucleophiles, substitution occurs preferentially at the para position relative to the sulfinyl group. Kinetic studies demonstrate that the reaction follows a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-deficient aromatic carbon, forming a Meisenheimer intermediate, followed by departure of the leaving group (e.g., halide) [2].
| Substrate | Nucleophile | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone | NH3 | 80 | 92 | [2] |
| 4-Nitrobenzene sulfoxide | NH3 | 80 | 85 | [2] |
The sulfinyl group in 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone participates in Pummerer-type rearrangements when treated with acylating agents such as acetic anhydride. This reaction proceeds via initial acylation of the sulfoxide oxygen, generating a highly electrophilic thionium ion intermediate [4].
Acylation of the sulfoxide (e.g., with Ac2O) forms a mixed anhydride (Figure 1), which undergoes elimination to yield a thionium ion. This intermediate is stabilized by resonance between the sulfur center and the adjacent carbonyl group [4]. Trapping experiments with nucleophiles such as water or alcohols confirm the intermediacy of the thionium species, leading to α-functionalized products.
The sulfinyl group in 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone participates in radical chain reactions under photochemical or thermal conditions. For instance, irradiation with UV light in the presence of radical initiators (e.g., CF3SO2Na) generates sulfur-centered radicals, which undergo oxidation to sulfones or participate in cross-coupling reactions [1] [5].
Under 385–390 nm LED irradiation, CF3SO2Na acts as a redox-active mediator, initiating a single-electron transfer (SET) process. This generates a sulfur radical cation, which reacts with molecular oxygen to form persulfoxide intermediates. Subsequent disproportionation yields sulfone derivatives [1] [5].
| Radical Trap | Reaction Outcome | Implication |
|---|---|---|
| TEMPO | Reaction inhibition | Confirms radical pathway |
| O2 | Sulfone formation (98% yield) | Supports persulfoxide intermediate |
Base-induced rearrangements of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone enable tandem cyclization-elimination sequences. For example, treatment with strong bases (e.g., KOtBu) deprotonates the α-carbonyl position, triggering a [2] -sigmatropic rearrangement followed by cyclization to form fused heterocycles [6].
Deprotonation generates an enolate, which undergoes a concerted shift of the sulfinyl group to an adjacent carbon, forming a transient thiocarbonyl intermediate. Intramolecular attack by the carbonyl oxygen then yields cyclized products such as benzothiophene derivatives [6].
The enzyme inhibition mechanisms of sulfinyl derivatives, particularly 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone, demonstrate significant therapeutic potential through multiple molecular pathways. Research has established that phenylsulfinyl compounds exhibit potent inhibitory activity against deubiquitinating enzymes, which play crucial roles in protein degradation and cellular signaling pathways related to cancer progression . The sulfinyl group forms covalent bonds with nucleophilic sites on target enzymes, leading to competitive inhibition with IC50 values ranging from 0.5 to 2.0 μM .
The structural characteristics of the sulfinyl moiety contribute to its enzyme inhibition properties through specific molecular interactions. The electron-withdrawing nature of the sulfinyl group enhances binding affinity to active site residues, while the phenyl ring provides additional hydrophobic interactions that stabilize the enzyme-inhibitor complex [3]. Comparative studies reveal that sulfinyl derivatives exhibit moderate enzyme inhibition activity compared to their sulfonyl counterparts, with the latter showing enhanced potency due to increased electrophilicity [4].
Mechanistic investigations have identified that 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone targets multiple enzyme classes, including sulfotransferases, which are essential for phase II conjugation reactions in drug metabolism [4]. The compound demonstrates reversible inhibition patterns, suggesting potential for therapeutic application without permanent enzyme inactivation. Additionally, the ethanone moiety contributes to enzyme selectivity through specific conformational constraints that enhance binding specificity [5].
The structure-activity relationships of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone reveal critical molecular features that determine antimicrobial efficacy. The phenylsulfinyl group significantly enhances membrane penetration capabilities, resulting in improved activity against Gram-positive bacteria with minimum inhibitory concentrations ranging from 2-8 μg/mL [6] [7]. The para-substitution pattern on the phenyl ring optimizes target binding interactions, leading to enhanced selectivity and reduced toxicity profiles.
The aromatic ring system contributes to antimicrobial activity through π-π stacking interactions with bacterial cell membrane components, facilitating membrane disruption mechanisms [8]. The ethanone moiety increases lipophilicity, improving cellular uptake and distribution within bacterial cells. Structural modifications that enhance hydrophobic character have been shown to correlate with increased antimicrobial potency, particularly against Gram-positive organisms [9].
Comparative analysis of sulfinyl versus sulfonyl derivatives indicates that while sulfinyl compounds demonstrate moderate antimicrobial activity, sulfonyl derivatives exhibit superior potency with lower minimum inhibitory concentrations [7]. The oxidation state of the sulfur atom directly influences antimicrobial mechanisms, with sulfonyl derivatives showing enhanced bacterial membrane interaction and disruption capabilities [10]. The structural framework of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone provides an optimal balance between lipophilicity and hydrophilicity, facilitating effective antimicrobial action [11].
The apoptosis-inducing properties of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone demonstrate significant anticancer potential through multiple cellular pathways. In MDA-MB-231 breast cancer cells, the compound induces apoptosis primarily through the intrinsic mitochondrial pathway, with IC50 values ranging from 0.8 to 3.5 μM [12]. The mechanism involves downregulation of anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic protein Bax, leading to mitochondrial membrane depolarization and cytochrome c release [13].
The compound demonstrates differential pathway activation across various cancer cell lines. In MCF-7 cells, the primary mechanism involves the extrinsic death receptor pathway, characterized by caspase-3 activation and poly(ADP-ribose) polymerase cleavage [14]. HepG2 hepatocellular carcinoma cells show mixed pathway activation, with both intrinsic and extrinsic apoptotic mechanisms contributing to cell death. The time-dependent nature of apoptosis induction varies from 12 to 72 hours, depending on cell line sensitivity and compound concentration [12].
Mechanistic studies reveal that 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone activates p53-dependent pathways in certain cancer cell lines, leading to DNA damage response and cell cycle arrest [13]. The compound induces mitochondrial dysfunction through disruption of electron transport chain complexes, resulting in reactive oxygen species generation and subsequent apoptotic cascade activation [15]. The selectivity for cancer cells over normal cells is attributed to the compound's ability to exploit metabolic differences, particularly in mitochondrial energy production pathways [16].
The antimicrobial efficacy of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone demonstrates distinct patterns against Gram-positive versus Gram-negative bacterial pathogens. Against Gram-positive organisms, the compound exhibits superior activity with minimum inhibitory concentrations ranging from 1-32 μg/mL, compared to 32-256 μg/mL against Gram-negative bacteria [6] [7]. This selectivity is attributed to structural differences in bacterial cell wall composition and membrane permeability characteristics.
Staphylococcus aureus, including methicillin-resistant strains, shows particular sensitivity to the compound with MIC values of 2-8 μg/mL and minimal resistance development [8]. The mechanism involves disruption of peptidoglycan synthesis and membrane integrity, leading to bacterial cell death. Staphylococcus epidermidis demonstrates even greater sensitivity with MIC values of 1-4 μg/mL, suggesting potential for treating biofilm-associated infections [17].
Gram-negative pathogens exhibit reduced sensitivity due to the presence of outer membrane barriers that limit compound penetration [18]. Escherichia coli requires concentrations of 32-128 μg/mL for growth inhibition, while Pseudomonas aeruginosa shows intrinsic resistance factors with MIC values of 64-256 μg/mL [6]. The compound's interaction with efflux pump systems in Gram-negative bacteria contributes to reduced efficacy, as these organisms can actively remove the compound from cellular compartments [19].